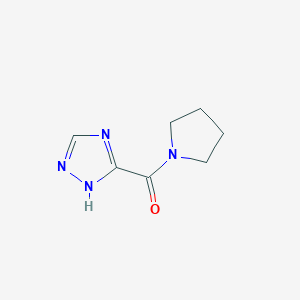

pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone

Description

Pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone is a heterocyclic compound featuring a 1,2,4-triazole ring linked via a methanone group to a pyrrolidine ring. Applications of such structures span pharmaceuticals, agrochemicals, and materials science, depending on substituents and functional groups.

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c12-7(6-8-5-9-10-6)11-3-1-2-4-11/h5H,1-4H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLZAFDPBMZQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone typically involves the reaction of pyrrolidine with a triazole derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carbonyl bond between the pyrrolidine and triazole rings . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Applications

Pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone has shown promise in several therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

Case Study: Induction of Apoptosis in Cancer Cells

A recent study reported that treatment with this compound led to a significant increase in apoptotic markers in HeLa cells compared to control groups.

Agricultural Applications

The compound also finds applications in agriculture as a potential pesticide. Its triazole moiety is known for fungicidal properties.

Fungicidal Activity

Field trials have demonstrated that this compound effectively controls fungal diseases in crops.

Table 2: Efficacy Against Fungal Pathogens

| Fungal Pathogen | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 200 | 85 |

| Botrytis cinerea | 150 | 78 |

Material Science Applications

In material science, this compound serves as a building block for synthesizing advanced materials.

Polymer Synthesis

The compound can be utilized in the production of polymers with enhanced thermal stability and mechanical properties.

Case Study: Development of High-performance Polymers

Researchers have synthesized a new class of polymers incorporating this compound that exhibit improved resistance to heat and chemicals compared to conventional polymers.

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Heterocycle Substitution: Triazole vs. Tetrazole

Compound: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives ()

- Structure : Replaces the triazole with a tetrazole ring and substitutes pyrrolidine with piperidine.

- Key Differences :

- Implications : Tetrazole derivatives may exhibit enhanced metabolic stability in pharmaceuticals or altered reactivity in materials.

Bis-Heterocyclic Derivatives: Explosive Propellants

Compound: Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone ()

- Structure: Two nitro- and trinitromethyl-substituted triazole rings connected via methanone.

- Key Differences :

- Implications : The bis-triazole structure optimizes energy output and thermal stability for aerospace applications.

Functionalized Triazole-Pyrrolidine Hybrids

Compounds :

- (Furan-2-yl){3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}methanone (Mol. Wt. 376.37; )

- {3-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}(quinolin-2-yl)methanone (Mol. Wt. 437.46; )

- Key Differences: Substituents: Introduction of oxadiazole, furan, or quinoline moieties enhances aromaticity and molecular weight.

- Implications : Increased lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

Fused-Ring and Benzimidazole Analogues

Compound : (4S)-2,3-dimethyl-6-{2-[1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-yl]ethyl}-7-(trifluoromethyl)imidazo[1,2-b]pyridazine ()

- Structure : Incorporates a fused imidazo-pyridazine ring and trifluoromethyl group.

- Key Differences :

Compound: (4,5,6,7-Tetrahydro-1H-benzimidazol-5-yl)(pyrrolidin-1-yl)methanone hydrochloride ()

- Structure : Replaces triazole with benzimidazole, a pharmacophore in antiparasitic drugs.

- Solubility: Hydrochloride salt improves bioavailability .

Comparative Data Table

Biological Activity

Pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring linked to a triazole moiety, which contributes to its pharmacological properties. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1470113-85-9

- Molecular Formula : C8H10N4O

- Molecular Weight : 178.19 g/mol

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. In a study comparing the efficacy of several triazole derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than standard antibiotics like ciprofloxacin.

Anticancer Properties

The anticancer potential of pyrrolidin derivatives has been a focal point in recent studies. For instance, a series of triazole-containing compounds showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating significant antiproliferative activity.

Table 1: Cytotoxic Activity of Pyrrolidin Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Pyrrolidin derivative A | A549 | 20 |

| Pyrrolidin derivative B | HeLa | 25 |

The mechanism by which pyrrolidin derivatives exert their biological effects is multifaceted. The triazole ring is known to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate signaling pathways by interacting with cellular receptors.

- Metal Ion Coordination : The triazole moiety can coordinate with metal ions, influencing enzyme activity related to tumor growth.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of pyrrolidin derivatives in vivo using mouse models implanted with human tumor cells. The results indicated that treatment with this compound significantly reduced tumor size compared to control groups. Histological analysis showed increased apoptosis in treated tumors.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, pyrrolidin derivatives were tested against clinical isolates of Staphylococcus aureus. Results showed that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

Q & A

Q. What are the common synthetic routes for pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves coupling a triazole derivative with pyrrolidine under controlled conditions. For example, analogous compounds like (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone are synthesized by reacting substituted pyrazoles with pyrrolidine using acid catalysis or refluxing in polar aprotic solvents (e.g., DMF) . Key variables include temperature (60–100°C), solvent choice, and stoichiometric ratios of reactants. Optimization often employs Design of Experiments (DoE) to maximize yield and purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrrolidine and triazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . X-ray crystallography, as demonstrated in structurally similar compounds (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone), resolves stereochemistry and crystal packing .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

Initial screening involves in vitro assays against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., disk diffusion). For instance, pyrazole-pyrrolidinone hybrids show dose-dependent anticancer activity by targeting tubulin polymerization or kinase inhibition . Parallel toxicity studies using normal cell lines (e.g., HEK-293) establish selectivity indices.

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the synthesis of pyrrolidin-1-yl-triazole derivatives?

Advanced optimization employs kinetic studies and computational tools (e.g., DFT calculations) to identify rate-limiting steps. For example, substituent effects on the triazole ring (e.g., electron-withdrawing groups) may hinder nucleophilic attack, requiring adjusted pH or alternative catalysts (e.g., Pd/C for hydrogenation) . Microwave-assisted synthesis can also reduce reaction times and improve yields .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like enzymes or receptors. Studies on similar compounds (e.g., thiazoloazepinone derivatives) reveal hydrogen bonding with active-site residues and hydrophobic interactions with pyrrolidine rings . Pharmacophore mapping further identifies critical functional groups for activity modulation.

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

Discrepancies may arise from assay sensitivity (e.g., fluorometric vs. colorimetric readouts) or cell-line variability. Statistical approaches like Bland-Altman analysis or meta-analysis of dose-response curves help identify systematic biases . Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) validate mechanisms independently.

Q. What strategies improve the stability of this compound under physiological conditions?

Stability studies in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) identify degradation hotspots (e.g., triazole ring oxidation). Structural modifications, such as introducing electron-donating groups or prodrug formulations (e.g., ester derivatives), enhance metabolic resistance . Accelerated stability testing (40°C/75% RH) guides storage recommendations.

Methodological Guidance

Q. How are enantiomeric purity and stereochemical outcomes controlled during synthesis?

Chiral HPLC or supercritical fluid chromatography (SFC) separates enantiomers, while asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) ensures stereoselectivity. For example, pyrrolidine’s conformationally rigid structure can be exploited to favor specific diastereomers via steric effects .

Q. What in silico tools are recommended for ADMET profiling of this compound?

SwissADME predicts absorption (e.g., LogP), while ProTox-II assesses toxicity endpoints (e.g., hepatotoxicity). For analogs like pyrazoline derivatives, cytochrome P450 inhibition potential is evaluated using Schrödinger’s QikProp .

Q. How can crystallographic data resolve structural ambiguities in novel derivatives?

Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and packing motifs. Hirshfeld surface analysis, as applied to tetrazole-thione derivatives, quantifies intermolecular interactions (e.g., C–H···π, N–H···S) influencing solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.